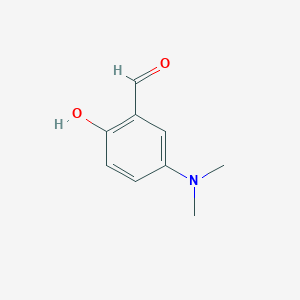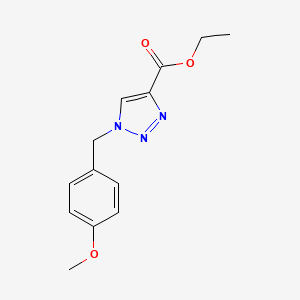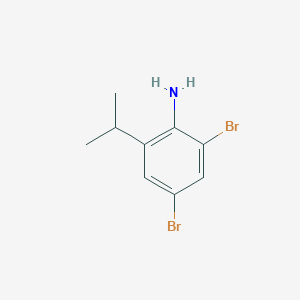
2,4-Dibromo-6-isopropylaniline
Overview
Description
2,4-Dibromo-6-isopropylaniline is a chemical compound with the molecular formula C9H11Br2N . It has a molecular weight of 293 and is typically stored at room temperature in a dark place .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two bromine atoms and an isopropyl group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, bromination reactions of alkenes, alkynes, and anilines are well-documented . These reactions often involve the use of brominating reagents and can result in the formation of dibromides and α-bromoketones .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .Scientific Research Applications
Synthetic Applications and Chemical Analysis
The study of gas-phase structures and proton affinities in N-terminal proline-containing b2+ ions from protonated model peptides highlights the significance of specific amino acid identities on the structural and energetic properties of peptide fragments. This research can shed light on the synthetic utility of similar compounds in designing peptides with desired properties for biochemical applications (Sıla Karaca et al., 2015).
Research on yttrium complexes featuring different Y–C bonds explores the reactivity of such complexes in synthesizing terminal imido species. This could hint at the catalytic potential of compounds like 2,4-Dibromo-6-isopropylaniline in similar complex formation or catalytic processes (A. A. Karpov et al., 2013).
Material Science and Polymer Chemistry
The synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes, as discussed by M. Aydemir et al. (2009), provide insights into the development of catalysts for cross-coupling reactions. This suggests potential roles for this compound in catalyzing similar chemical transformations or as intermediates in synthesizing complex molecules for material science applications (M. Aydemir et al., 2009).
Studies on polyanilines and substituted polyanilines, including their molecular weights and solubility, underscore the importance of structural modifications in tuning the properties of polymers for electronic and optoelectronic applications. While not directly related, such research indicates how modifications like bromination and isopropylation, as seen in this compound, could affect the material properties of polyaniline derivatives (E. Geniés & P. Noël, 1992).
Safety and Hazards
The safety information for 2,4-Dibromo-6-isopropylaniline indicates that it is classified under the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-6-isopropylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and activity within the body .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, such as increased oxidative stress and reduced cell viability . In in vitro studies, the effects of this compound can be observed within hours of exposure, while in in vivo studies, the effects may take days or weeks to manifest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxic effects at high doses include liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that can further interact with other biomolecules. The metabolism of this compound can affect metabolic flux and alter the levels of metabolites within cells . Additionally, this compound can interact with cofactors such as glutathione, which plays a role in detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can bind to proteins such as albumin, affecting its localization and accumulation within tissues . The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its effects on cellular processes . For example, the localization of this compound to the mitochondria can lead to the generation of reactive oxygen species and the induction of oxidative stress .
Properties
IUPAC Name |
2,4-dibromo-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHDLUSXGDARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529196 | |
| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-45-1 | |
| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


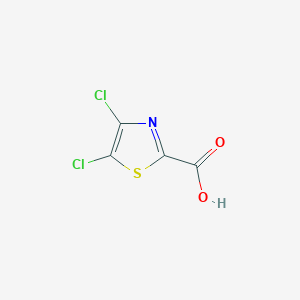
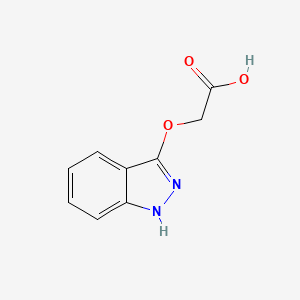
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
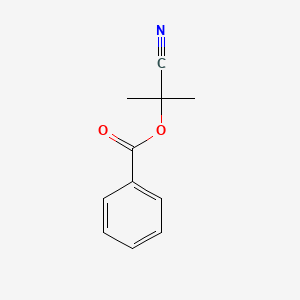
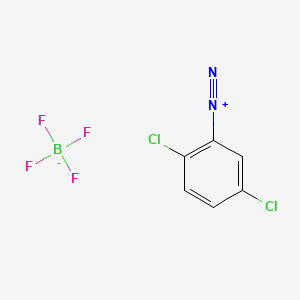

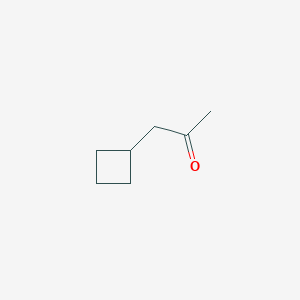


![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)

